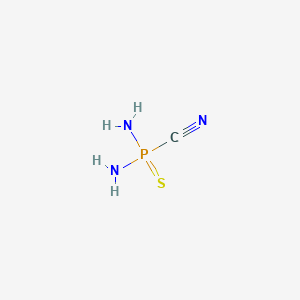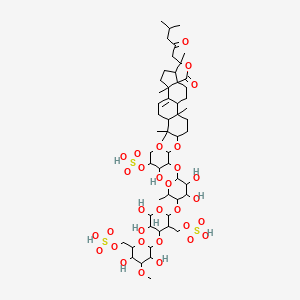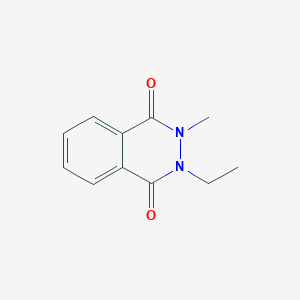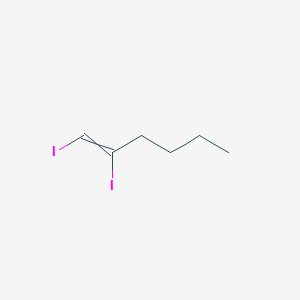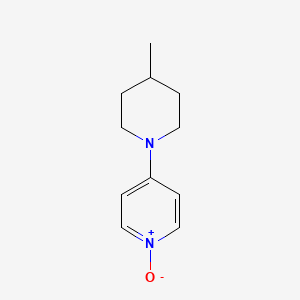![molecular formula C24H25O2P B14300668 (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane CAS No. 112793-46-1](/img/structure/B14300668.png)
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is a chemical compound that features a phosphane group bonded to a phenyl ring, which is further substituted with an oxan-2-yl-oxy-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with a suitable oxan-2-yl-oxy-methyl substituted phenyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphane group. This interaction can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenoxy)methylphenyl derivatives: These compounds share a similar phenyl substitution pattern but differ in the functional groups attached.
Diphenylphosphine derivatives: Compounds with different substituents on the phenyl rings.
Uniqueness
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
112793-46-1 |
|---|---|
Formule moléculaire |
C24H25O2P |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[4-(oxan-2-yloxymethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H25O2P/c1-3-9-21(10-4-1)27(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-26-24-13-7-8-18-25-24/h1-6,9-12,14-17,24H,7-8,13,18-19H2 |
Clé InChI |
ARYZXKHLCLQVQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
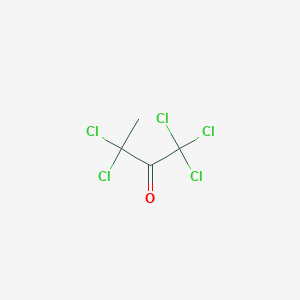
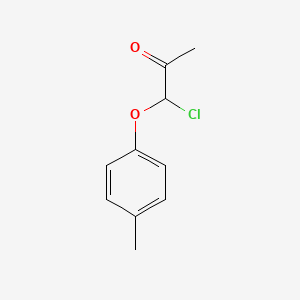
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)

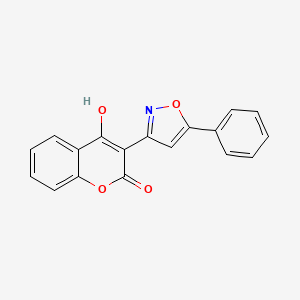
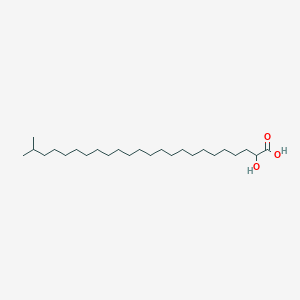
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
